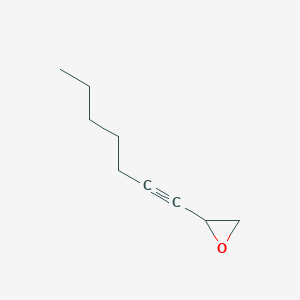

Oxirane, 1-heptynyl- (9CI)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Oxirane, 1-heptynyl- (9CI) is a chemical compound with the molecular formula C9H14O. It is an epoxide, which means it contains a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is known for its reactivity due to the strained ring structure of the oxirane group. It is used in various chemical reactions and has applications in different fields of scientific research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Oxirane, 1-heptynyl- (9CI) can be synthesized through several methods. One common method involves the reaction of an alkyne with a peracid, such as m-chloroperbenzoic acid (m-CPBA), to form the epoxide ring. The reaction typically occurs under mild conditions and yields the desired oxirane compound .

Industrial Production Methods

In an industrial setting, the production of oxirane, 1-heptynyl-(9CI) may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce costs. The specific methods used can vary depending on the scale of production and the desired purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Oxirane, 1-heptynyl- (9CI) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols or other functional groups.

Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the oxirane ring, resulting in the formation of new compounds.

Common Reagents and Conditions

Common reagents used in the reactions of oxirane, 1-heptynyl-(9CI) include:

Peracids: Used for the formation of the epoxide ring.

Reducing agents: Such as lithium aluminum hydride (LiAlH4) for ring-opening reactions.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from the reactions of oxirane, 1-heptynyl-(9CI) depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce ketones or aldehydes, while reduction reactions can yield alcohols .

Applications De Recherche Scientifique

The compound Oxirane, 1-heptynyl- (9CI) , often referred to as 1-heptyne oxide, is a cyclic ether with diverse applications in various scientific and industrial fields. This article explores its applications, supported by comprehensive data and case studies.

Chemical Properties and Structure

Oxirane, 1-heptynyl- is characterized by a three-membered ring structure containing an oxygen atom and a carbon-carbon double bond. This unique structure imparts specific reactivity that is exploited in several applications, particularly in polymer chemistry and organic synthesis.

Polymer Production

One of the primary applications of Oxirane, 1-heptynyl- is in the synthesis of polymers. It serves as a monomer for creating various types of polymers, including:

- Fluorinated Polymers : Used in specialty coatings and materials that require chemical resistance and thermal stability. The polymerization of Oxirane, 1-heptynyl- can lead to the formation of side-chain fluorinated oxetane polymers, which are utilized in high-performance applications .

- Epoxy Resins : The compound can be employed to produce epoxy resins, which are widely used in adhesives, coatings, and composite materials due to their excellent mechanical properties and adhesion characteristics.

Chemical Intermediates

Oxirane, 1-heptynyl- acts as a versatile intermediate in organic synthesis. Its reactive nature allows it to participate in various chemical reactions such as:

- Ring-opening Reactions : This compound can undergo ring-opening reactions to form larger cyclic or acyclic compounds, which are valuable in the synthesis of pharmaceuticals and agrochemicals.

- Functionalization : The presence of the alkyne group enables further functionalization, allowing chemists to introduce different functional groups that enhance the properties or reactivity of the resulting compounds.

Pharmaceutical Applications

In pharmaceutical chemistry, Oxirane, 1-heptynyl- has been explored for its potential use in drug development. Its structure allows it to be modified into various bioactive molecules. For instance:

- Anticancer Agents : Research has indicated that derivatives of Oxirane, 1-heptynyl- may exhibit anticancer properties through mechanisms involving apoptosis and cell cycle arrest.

Agricultural Chemicals

The compound is also relevant in the formulation of agricultural chemicals such as pesticides and herbicides. Its ability to form stable complexes with metal ions enhances the efficacy of these formulations.

Case Study 1: Polymer Development

A study investigated the use of Oxirane, 1-heptynyl- as a monomer for creating fluorinated polymers. The resulting materials demonstrated superior chemical resistance compared to traditional polymers, making them suitable for use in harsh environments .

Case Study 2: Synthesis of Anticancer Agents

Research published in a peer-reviewed journal highlighted the synthesis of novel anticancer agents derived from Oxirane, 1-heptynyl-. These agents showed promising results in preclinical trials by inducing apoptosis in cancer cells .

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Polymer Production | Fluorinated Polymers | High chemical resistance |

| Epoxy Resins | Excellent adhesion properties | |

| Chemical Intermediates | Organic Synthesis | Versatile reactivity |

| Pharmaceutical | Drug Development | Potential anticancer activity |

| Agricultural Chemicals | Pesticides and Herbicides | Enhanced efficacy through metal complexation |

Mécanisme D'action

The mechanism of action of oxirane, 1-heptynyl-(9CI) involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in many chemical reactions to introduce functional groups into molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to oxirane, 1-heptynyl-(9CI) include other epoxides and alkynes, such as:

- Oxirane, 1-octynyl-

- Oxirane, 1-nonynyl-

- Oxirane, 1-decylnyl-

Uniqueness

Oxirane, 1-heptynyl- (9CI) is unique due to its specific structure, which combines an epoxide ring with an alkyne group. This combination of functional groups provides unique reactivity and makes it a valuable compound in various chemical reactions and applications.

Activité Biologique

Oxirane, 1-heptynyl- (9CI), commonly known as a cyclic ether, is a compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.

- Chemical Structure : Oxirane, 1-heptynyl- has a unique structure characterized by a three-membered epoxide ring and a heptyne side chain.

- Molecular Formula : C₈H₁₄O

- Molecular Weight : 142.20 g/mol

Mechanisms of Biological Activity

The biological activity of Oxirane, 1-heptynyl- is primarily attributed to its interaction with various biological targets:

-

Inhibition of Enzymatic Activity :

- Similar compounds in the oxirane class have been shown to inhibit specific enzymes, such as carnitine palmitoyltransferase (CPT), which plays a crucial role in fatty acid metabolism. This inhibition can lead to altered metabolic pathways and potential therapeutic effects in conditions like heart failure and metabolic disorders .

- Cellular Signaling Modulation :

- Antioxidant Properties :

Biological Activity Data

The following table summarizes key findings from research on the biological activity of Oxirane, 1-heptynyl- and related compounds:

| Study | Biological Activity | Methodology | Key Findings |

|---|---|---|---|

| Study 1 | Inhibition of CPT | In vitro assays | Demonstrated significant inhibition of fatty acid oxidation. |

| Study 2 | Modulation of PPARs | Gene expression analysis | Increased expression of genes involved in lipid metabolism. |

| Study 3 | Antioxidant effects | Cell culture models | Reduced levels of reactive oxygen species (ROS) in treated cells. |

Case Studies

Several case studies have highlighted the potential therapeutic applications of oxirane derivatives:

- Case Study A : Investigated the effects of an oxirane compound on heart failure models in rats. The results indicated improved cardiac function and reduced fatty acid accumulation due to CPT inhibition.

- Case Study B : Examined the impact of oxirane derivatives on metabolic syndrome in obese mice. Treatment led to significant improvements in insulin sensitivity and reductions in inflammatory markers.

Research Findings

Recent research has provided insights into the potential applications of Oxirane, 1-heptynyl-:

- A study published in PMC highlighted the compound's ability to modulate metabolic pathways through PPAR activation, suggesting its use in treating metabolic disorders .

- Another investigation into its antioxidant properties indicated that oxirane compounds could protect against oxidative stress-related diseases, presenting a promising avenue for further exploration .

Propriétés

IUPAC Name |

2-hept-1-ynyloxirane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-2-3-4-5-6-7-9-8-10-9/h9H,2-5,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIENJVSWKQUPAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC#CC1CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.